molecular formula C24H22ClN3O3S2 B2947748 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1329971-94-9

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Numéro de catalogue: B2947748
Numéro CAS: 1329971-94-9
Poids moléculaire: 500.03
Clé InChI: AMTFQFDJXDIPSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a hydrochloride salt featuring a benzothiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with a 6-methyl group and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development .

Propriétés

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2.ClH/c1-27-11-10-14-20(12-27)32-24(21(14)23-25-15-6-2-5-9-19(15)31-23)26-22(28)18-13-29-16-7-3-4-8-17(16)30-18;/h2-9,18H,10-13H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTFQFDJXDIPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5COC6=CC=CC=C6O5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Synthesis and Structure

The synthesis of this compound involves complex organic reactions that yield a structure characterized by multiple heterocycles. The presence of benzo[d]thiazole and tetrahydrothienopyridine moieties suggests potential interactions with biological targets including enzymes involved in DNA repair and cellular stress responses.

1. Inhibition of APE1

The compound has been evaluated for its ability to inhibit the apurinic/apyrimidinic endonuclease 1 (APE1) enzyme. In studies, it exhibited low micromolar activity against purified APE1 and showed comparable efficacy in cellular assays using HeLa whole cell extracts. It was found to potentiate the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased accumulation of apurinic sites in treated cells .

2. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications in the chemical structure significantly influence biological activity. For instance, analogs with variations in substituents on the thieno[2,3-c]pyridine ring demonstrated differing levels of APE1 inhibition and cytotoxicity. This suggests that specific functional groups are critical for enhancing biological efficacy .

3. ADME Profile

The pharmacokinetic profile of the compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Following intraperitoneal administration in mice at a dose of 30 mg/kg body weight, the compound achieved significant plasma and brain exposure levels .

Case Studies

Study Findings
Study on APE1 InhibitionDemonstrated potent inhibition with IC50 values in the single-digit micromolar range; enhanced cytotoxicity when combined with MMS and TMZ .
Pharmacokinetic AnalysisShowed good plasma levels post-administration; favorable brain penetration indicating potential for central nervous system applications .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to analogs with modifications in the carboxamide substituent or alkyl groups on the tetrahydrothieno-pyridine ring:

Compound Name Substituent (R) Molecular Formula Molecular Weight Biological Target/Activity
Target Compound 2,3-Dihydrobenzo[d]ioxine C24H22ClN3O3S2 508.0 APE1 inhibition (inferred)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-...-2,4-dimethoxybenzamide hydrochloride 2,4-Dimethoxybenzamide C24H24ClN3O3S2 502.1 Undisclosed
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-...furan-2-carboxamide hydrochloride Furan-2-carboxamide C21H20ClN3O2S2 446.0 Undisclosed
Compound 3: APE1 inhibitor Acetamide C19H20N4OS2 384.5 APE1 (IC50: ~10 µM)

Key Observations:

  • Substituent Effects: The 2,3-dihydrobenzo[d]ioxine group in the target compound introduces a fused oxygen-containing ring, likely enhancing electron density and steric bulk compared to simpler substituents like acetamide (Compound 3) or furan (). This may improve target binding or metabolic stability .
  • Alkyl Chain Impact: The 6-methyl group in the target compound vs.

Spectral and Physical Data

  • IR/NMR: Expected peaks include C=O stretch (~1650–1700 cm⁻¹), aromatic C-H bends (700–900 cm⁻¹), and NH stretches (~3200–3400 cm⁻¹), consistent with analogs in and .
  • Solubility: The hydrochloride salt improves aqueous solubility compared to neutral analogs (e.g., Compound 3), critical for intravenous administration .

Structure-Activity Relationship (SAR) Insights

  • Benzothiazole Core: Essential for APE1 binding, as removal or replacement (e.g., with benzimidazole) reduces activity .
  • Carboxamide Substituents: Bulky, electron-rich groups (e.g., 2,3-dihydrobenzo[d]ioxine) may enhance interaction with hydrophobic pockets in the APE1 active site, while smaller groups (e.g., furan) limit steric compatibility .
  • Alkyl Group Position: The 6-methyl group in the tetrahydrothieno-pyridine ring optimizes conformational stability without excessive lipophilicity, contrasting with less active ethyl-substituted analogs .

Computational and Predictive Insights

While highlights XGBoost models for predicting compound properties, the target compound’s unique structure necessitates experimental validation. Computational docking (e.g., AutoDock Vina) could predict APE1 binding affinity relative to Compound 3 .

Q & A

Q. What are the critical steps for synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as cyclocondensation of heterocyclic precursors followed by functional group modifications. For example, intermediates may be prepared via refluxing with sodium acetate in acetic anhydride/acetic acid mixtures (as seen in analogous thiazolo-pyrimidine syntheses). Key characterization methods include:

  • 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ 2.24–2.37 ppm) and carbon shifts (e.g., carbonyl carbons at δ 165–171 ppm) .
  • IR Spectroscopy : Identify functional groups like amides (C=O stretch ~1650–1719 cm⁻¹) and nitriles (CN stretch ~2190–2220 cm⁻¹) .
  • HRMS : Confirm molecular formulas (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S) to validate intermediates .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

A combination of 1H/13C NMR , IR , and HRMS is indispensable. For example:

  • NMR resolves stereochemistry and substituent effects (e.g., dihydrobenzo[d]dioxine protons at δ 6.5–7.9 ppm) .
  • IR detects hydrogen bonding in amide groups, critical for assessing crystallinity .
  • HRMS ensures mass accuracy within 5 ppm error margins .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) and reaction path searches can predict energetically favorable intermediates. For instance:

  • Transition state modeling identifies rate-limiting steps in cyclization reactions .
  • Solvent effect simulations (e.g., acetic acid vs. DMF) guide solvent selection to improve yields .
  • Machine learning integrates experimental data (e.g., reflux time, catalyst loading) to recommend optimal conditions .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Byproduct suppression : Use scavengers like molecular sieves to remove water in condensation steps .
  • Stepwise purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) isolates intermediates before final cyclization .
  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) prevent side reactions in acid-sensitive steps .

Q. How can researchers resolve conflicting spectral data during structural elucidation?

  • Cross-validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (e.g., NH groups) .
  • 2D NMR techniques : HSQC and HMBC correlate ambiguous proton-carbon couplings, clarifying aromatic substituent positions .

Q. What methodologies ensure scalability while maintaining purity in gram-scale syntheses?

  • Flow chemistry : Continuous reactors minimize batch variability and improve heat dissipation in exothermic steps .
  • Crystallization optimization : Screen solvents (e.g., DMF/water mixtures) to enhance crystal habit and filtration efficiency .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Intermediate Synthesis

StepReagents/ConditionsYield (%)Characterization MethodsReference
CyclocondensationAcetic anhydride, NaOAc, 2 h reflux681H NMR, IR, HRMS
AmidationChloroacetic acid, 12 h reflux5713C NMR, MS
PurificationEthyl acetate/hexane chromatography45–70TLC, HPLC

Q. Table 2. Computational Tools for Reaction Optimization

ToolApplicationExample Use CaseReference
COMSOL MultiphysicsSolvent effect modelingPredict acetic acid vs. DMF efficiency in cyclization
Gaussian (DFT)Transition state analysisIdentify energy barriers in ring-closing steps
AI-driven platformsCondition recommendationOptimize catalyst loading via historical data training

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.